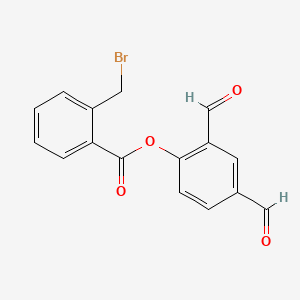
2,4-Diformylphenyl 2-(bromomethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diformylphenyl 2-(bromomethyl)benzoate is an organic compound with a complex structure that includes both aldehyde and bromomethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diformylphenyl 2-(bromomethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-(hydroxymethyl)benzoic acid followed by esterification with 2,4-diformylphenol. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
化学反応の分析
Types of Reactions
2,4-Diformylphenyl 2-(bromomethyl)benzoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Carried out in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products
Nucleophilic substitution: Substituted benzoates with various functional groups.
Oxidation: 2,4-Diformylphenyl 2-(carboxymethyl)benzoate.
Reduction: 2,4-Diformylphenyl 2-(hydroxymethyl)benzoate.
科学的研究の応用
2,4-Diformylphenyl 2-(bromomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 2,4-Diformylphenyl 2-(bromomethyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the aldehyde groups participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
2,4-Diformylphenyl benzoate: Lacks the bromomethyl group, resulting in different reactivity.
2-(Bromomethyl)benzoic acid: Lacks the aldehyde groups, limiting its applications in redox reactions.
2,4-Diformylphenyl 2-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
Uniqueness
2,4-Diformylphenyl 2-(bromomethyl)benzoate is unique due to the presence of both aldehyde and bromomethyl functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields.
生物活性
2,4-Diformylphenyl 2-(bromomethyl)benzoate (CAS No. 1357946-94-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H11BrO4
- Molecular Weight : 347.16 g/mol
- Structural Characteristics : The compound features a diformylphenyl moiety and a bromomethyl benzoate structure, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : Interaction with cellular receptors could lead to alterations in signaling pathways, influencing various biological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, possibly through apoptosis induction in cancer cells.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibacterial agents.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Case Study: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate antibacterial activity.
特性
IUPAC Name |
(2,4-diformylphenyl) 2-(bromomethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4/c17-8-12-3-1-2-4-14(12)16(20)21-15-6-5-11(9-18)7-13(15)10-19/h1-7,9-10H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFUTCVJVQVEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)OC2=C(C=C(C=C2)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













